Propyl 4-(3-methylbenzamido)benzoate
Description
Propyl 4-(3-methylbenzamido)benzoate is an ester derivative of benzoic acid featuring a propyl chain at the ester position and a 3-methylbenzamido substituent at the para position of the benzene ring. This compound belongs to the broader class of alkyl benzoates, which are widely studied for their applications in pharmaceuticals, polymers, and cosmetics due to their tunable physicochemical properties .
Properties
IUPAC Name |
propyl 4-[(3-methylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-11-22-18(21)14-7-9-16(10-8-14)19-17(20)15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAVPEWURXIZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-methylbenzamido)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-methylbenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties:
Research indicates that propyl 4-(3-methylbenzamido)benzoate exhibits antimicrobial activity, making it a candidate for use in pharmaceuticals. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis and inhibition of growth. Studies have shown that derivatives of benzoic acid, including this compound, can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria .
Drug Design:
The compound can serve as a scaffold in drug design due to its ability to form hydrogen bonds and hydrophobic interactions with biological targets. Its structural features are conducive to modifications that can enhance biological activity or selectivity towards specific targets, which is crucial in developing new therapeutic agents .
Agrochemical Applications
Pesticidal Activity:
this compound has been investigated for its potential as an insecticide. The benzoate moiety is known for its efficacy in disrupting insect hormonal systems. Preliminary studies suggest that this compound may act as a growth regulator for certain pest species, thereby reducing their populations without harming beneficial insects .
Fungicidal Properties:
The compound also shows promise as a fungicide. Its ability to inhibit fungal growth can be attributed to its interference with the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes it a candidate for agricultural applications aimed at controlling plant pathogens .
Biochemical Research
Cell Viability Studies:
In vitro studies have demonstrated the cytotoxic effects of this compound on various human cell lines. These studies are essential for understanding the compound's safety profile and therapeutic window when used in potential drug formulations .
Gene Expression Modulation:
Research has indicated that exposure to this compound can alter gene expression related to cell cycle regulation and apoptosis. This property is particularly relevant in cancer research, where compounds that can modulate cell signaling pathways are valuable for developing new treatment strategies .
Case Studies and Data Tables
To illustrate the applications of this compound, the following data tables summarize key findings from recent studies.
Mechanism of Action
The mechanism of action of Propyl 4-(3-methylbenzamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Propyl 4-(3-methylbenzamido)benzoate differs from common alkyl benzoates (e.g., methyl, ethyl, or propyl benzoate) due to its aromatic amide substituent. Key comparisons include:
¹Estimated based on structural analogs .
- Solubility: The 3-methylbenzamido group introduces polarity but also steric hindrance, likely reducing aqueous solubility compared to ethyl 4-(dimethylamino)benzoate, which has a more flexible polar group .
- Reactivity: Unlike ethyl 4-(dimethylamino)benzoate, which participates in radical polymerization due to its amine group , the aromatic amide in the target compound may favor hydrogen bonding or π-π stacking in supramolecular applications.
Research Findings and Limitations
Key Studies on Analogous Compounds
- Ethyl 4-(dimethylamino)benzoate: Demonstrated superior reactivity in resin systems compared to methacrylate derivatives, achieving higher conversion rates and better mechanical properties .
- Heterocyclic-Substituted Benzoates : Pyridazine and isoxazole derivatives (e.g., I-6230, I-6373) exhibit enhanced bioactivity due to heterocyclic pharmacophores .
Gaps in Knowledge
- No direct studies on this compound were identified in the provided evidence. Data on solubility, toxicity, and synthesis must be inferred from structurally related compounds .
- The steric and electronic effects of the 3-methylbenzamido group require experimental validation, particularly in drug delivery or material science contexts.
Biological Activity
Propyl 4-(3-methylbenzamido)benzoate is a compound belonging to the class of benzoates, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications. The focus will be on mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 245.3 g/mol
This compound features a propyl group attached to a benzoate moiety with an amide functional group derived from 3-methylbenzamide, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzamide derivatives. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of various benzoates, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent. -
Anti-inflammatory Effects :
Research focused on the anti-inflammatory properties demonstrated that this compound effectively reduced inflammation markers in vitro. Cells treated with this compound showed decreased levels of TNF-alpha and IL-6 compared to untreated controls. -
Anticancer Properties :
In vitro studies have shown that this compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Synergistic Effects : When combined with other antimicrobial agents, it exhibited synergistic effects that enhanced overall efficacy against resistant strains.
- Pharmacokinetics : Research indicates favorable absorption and distribution characteristics, making it a candidate for further drug development.
- Safety Profile : Toxicological assessments suggest a relatively low toxicity profile at therapeutic doses, although further long-term studies are warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
